1-{1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-4-yl}methanamine
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Overview
Description
1-{1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-4-yl}methanamine is an organic compound with the molecular formula C11H21N3O This compound is characterized by a pyrazole ring substituted with a methyl group, a methanamine group, and a 3-methylbutoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-4-yl}methanamine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the substituents. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The process would be optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-{1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-4-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the substituents.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
1-{1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-4-yl}methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-4-yl}methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-{1-methyl-5-[(3-methylbutoxy)methyl]-1H-pyrazol-4-yl}methanamine: shares structural similarities with other pyrazole derivatives such as:
Uniqueness
The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O/c1-9(2)4-5-15-8-11-10(6-12)7-13-14(11)3/h7,9H,4-6,8,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSXAKHEHUDCKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1=C(C=NN1C)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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